molecular formula C6H4F4 B14699778 3,3,6,6-Tetrafluorocyclohexa-1,4-diene CAS No. 22060-77-1

3,3,6,6-Tetrafluorocyclohexa-1,4-diene

Cat. No.: B14699778
CAS No.: 22060-77-1
M. Wt: 152.09 g/mol
InChI Key: BSOGQZFFBVWVED-UHFFFAOYSA-N
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Description

3,3,6,6-Tetrafluorocyclohexa-1,4-diene: is an organic compound with the molecular formula C₆H₄F₄ . It is a fluorinated derivative of cyclohexa-1,4-diene, characterized by the presence of four fluorine atoms at the 3 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,6,6-Tetrafluorocyclohexa-1,4-diene can be synthesized through the electrochemical fluorination of 1,4-difluorobenzene. The reaction typically involves the use of a platinum anode and a solution of tetraethylammonium fluoride in hydrogen fluoride (Et₄NF·mHF) as the electrolyte. The process is carried out under high temperature and high pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3,6,6-Tetrafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,3,6,6-Tetrafluorocyclohexa-1,4-diene is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the synthesis of complex organic molecules and polymers .

Biology and Medicine: Research is ongoing to explore the potential biological activities of fluorinated cyclohexadienes. These compounds may exhibit unique interactions with biological targets due to the presence of fluorine atoms .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including liquid crystals and photoluminescent materials. Its unique properties contribute to the development of high-performance materials for electronic and optical applications .

Mechanism of Action

The mechanism of action of 3,3,6,6-tetrafluorocyclohexa-1,4-diene in chemical reactions involves the activation of the fluorinated cyclohexadiene ring. The presence of fluorine atoms enhances the compound’s reactivity by stabilizing transition states and intermediates. This stabilization is due to the strong electron-withdrawing effect of fluorine, which influences the electronic properties of the molecule .

Comparison with Similar Compounds

Uniqueness: 3,3,6,6-Tetrafluorocyclohexa-1,4-diene is unique due to its specific fluorination pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high reactivity and stability .

Properties

CAS No.

22060-77-1

Molecular Formula

C6H4F4

Molecular Weight

152.09 g/mol

IUPAC Name

3,3,6,6-tetrafluorocyclohexa-1,4-diene

InChI

InChI=1S/C6H4F4/c7-5(8)1-2-6(9,10)4-3-5/h1-4H

InChI Key

BSOGQZFFBVWVED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=CC1(F)F)(F)F

Origin of Product

United States

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